molecular formula C7H10ClN3O2 B8218357 Methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride

Methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride

Cat. No.: B8218357
M. Wt: 203.62 g/mol
InChI Key: WNRCTJRVYACIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride (CAS: 1688685-39-3) is a pyridazine derivative with a molecular formula of C₇H₁₀ClN₃O₂ and a molecular weight of 203.63 g/mol . Its structure features a pyridazine ring substituted at the 3-position with a methyl ester group and at the 6-position with an aminomethyl moiety, forming a hydrochloride salt. The hydrochloride counterion enhances solubility in polar solvents, making it advantageous for pharmaceutical or synthetic applications. While key physicochemical data (e.g., melting point, boiling point) are unavailable, its structural features align it with pyridazine-based intermediates used in drug discovery and organic synthesis.

Properties

IUPAC Name

methyl 6-(aminomethyl)pyridazine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-3-2-5(4-8)9-10-6;/h2-3H,4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRCTJRVYACIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In this pathway, the chloride group at the 6-position undergoes displacement by an ammonia or methylamine nucleophile. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize the transition state. A base, such as potassium carbonate or triethylamine, is added to scavenge HCl generated during the substitution.

Example Protocol:

  • Starting Material: Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv)

  • Nucleophile: Aqueous methylamine (2.5 equiv)

  • Solvent: DMF, anhydrous

  • Base: Triethylamine (1.2 equiv)

  • Temperature: 80–100°C, 12–24 hours

  • Workup: Dilution with ice water, extraction with ethyl acetate, and column chromatography.

Optimization Challenges

  • Regioselectivity: Competing reactions at other positions of the pyridazine ring may occur, necessitating precise stoichiometric control.

  • Solvent Choice: DMF enhances reaction rates but complicates purification due to high boiling points. Alternatives like acetonitrile offer easier isolation.

Reductive Amination of Aldehyde Intermediates

Reductive amination offers a two-step route to install the aminomethyl group via a Schiff base intermediate. This method is favored for its compatibility with sensitive functional groups.

Synthetic Pathway

  • Aldehyde Formation: Methyl 6-formylpyridazine-3-carboxylate is synthesized via oxidation of a hydroxymethyl precursor or direct formylation.

  • Imine Formation: Reaction with methylamine in methanol or ethanol forms the imine intermediate.

  • Reduction: Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst reduces the imine to the amine.

Example Protocol:

  • Starting Material: Methyl 6-formylpyridazine-3-carboxylate (1.0 equiv)

  • Amine Source: Methylamine hydrochloride (1.5 equiv)

  • Reducing Agent: NaBH3CN (1.2 equiv)

  • Solvent: Methanol, 0°C to room temperature

  • Reaction Time: 6–8 hours

  • Workup: Acidification with HCl, filtration, and recrystallization from ethanol.

Critical Parameters

  • pH Control: Maintaining a mildly acidic pH (4–6) is crucial for efficient imine reduction without over-reduction.

  • Catalyst Selection: Palladium on carbon (Pd/C) under hydrogen atmosphere provides higher yields but requires stringent moisture control.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt for improved stability and solubility. This is achieved by treating the amine with hydrochloric acid in a suitable solvent.

Protocol:

  • Free Base: Methyl 6-(aminomethyl)pyridazine-3-carboxylate (1.0 equiv)

  • Acid: 4M HCl in dioxane (1.1 equiv)

  • Solvent: Dichloromethane or ethanol

  • Conditions: Stir at 0°C for 1 hour, evaporate under vacuum, and dry under desiccation.

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Reductive Amination
Starting Material Methyl 6-chloropyridazine-3-carboxylateMethyl 6-formylpyridazine-3-carboxylate
Reaction Time 12–24 hours6–8 hours
Yield (Reported) 60–75%70–85%
Purification Complexity Moderate (column chromatography)High (recrystallization)
Scalability Suitable for multi-gram synthesisLimited by aldehyde stability

Mechanistic Insights and Side Reactions

Competing Pathways in Nucleophilic Substitution

  • Elimination Reactions: Elevated temperatures may promote dehydrohalogenation, forming pyridazine side products.

  • Solvolysis: Protic solvents like methanol can lead to ester hydrolysis, necessitating anhydrous conditions.

Reductive Amination Side Products

  • Over-Reduction: Excessive reducing agent may reduce the pyridazine ring, necessitating careful stoichiometry.

  • Imine Hydrolysis: Water contamination hydrolyzes the imine to the aldehyde, requiring rigorous drying.

Industrial and Regulatory Considerations

  • Cost Efficiency: Nucleophilic substitution is cheaper due to readily available chloropyridazine precursors.

  • Safety: Reductive amination involves hazardous reagents (NaBH3CN), mandating strict safety protocols .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives, including methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (T-47D and MDA-MB-231) through cell cycle arrest mechanisms .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for the development of new compounds. It has been utilized in the synthesis of other biologically active pyridazine derivatives through methods such as reflux with ethanol in the presence of sulfuric acid .

Antimicrobial Properties

Pyridazine derivatives have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. For example, specific derivatives have shown effective inhibition zones against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

Research has also pointed to anti-inflammatory properties associated with pyridazine compounds. The ability to modulate inflammatory pathways positions these compounds as candidates for treating inflammatory diseases .

Case Studies and Research Findings

Study FocusFindingsReferences
Anticancer ActivitySignificant increase in apoptotic cells treated with pyridazine derivatives; effective against multiple cancer cell lines
Synthesis MethodsEffective synthesis through reflux with ethanol; versatile intermediate for further derivatization
Antimicrobial ActivityMaximum inhibition zones observed against specific bacterial strains; potential for new drug development
Anti-inflammatory PotentialModulation of inflammatory pathways; candidates for treating autoimmune conditions

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Comparisons

Table 1: Key Structural Analogs
CAS Number Compound Name Molecular Formula Substituents (Position 6) Key Differences vs. Target Compound
1688685-39-3 Methyl 6-(aminomethyl)pyridazine-3-carboxylate HCl C₇H₁₀ClN₃O₂ -CH₂NH₂ (aminomethyl) Reference compound; hydrochloride salt
19194-96-8 Methyl 6-methoxypyridazine-3-carboxylate C₇H₈N₂O₃ -OCH₃ (methoxy) Methoxy group reduces basicity and reactivity
2048273-64-7 6-Hydroxypyridazine-3-carboxylic acid HCl C₅H₅ClN₂O₃ -OH (hydroxy) Free carboxylic acid; lacks methyl ester
1126-10-9 Ethyl pyridazine-3-carboxylate C₇H₈N₂O₂ -H (no substituent) Ethyl ester; unsubstituted at position 6
Key Observations :
  • Aminomethyl vs. Methoxy (CAS 19194-96-8): The aminomethyl group in the target compound introduces a primary amine, enabling nucleophilic reactions (e.g., amidation, Schiff base formation) absent in the methoxy analog. This enhances its utility as a synthetic intermediate .
  • Hydroxy vs.
  • Ethyl Ester vs. Methyl Ester (CAS 1126-10-9) : Ethyl esters typically exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability in drug candidates .

Reactivity Profile :

  • The aminomethyl group’s primary amine enables conjugation with carbonyl groups (e.g., in peptide coupling), contrasting with inert methoxy or hydroxy substituents.
  • The methyl ester at position 3 is prone to hydrolysis under basic conditions, similar to ethyl analogs but with faster kinetics .

Pharmacological and Industrial Relevance

Complex pyridazine derivatives in (e.g., EP 4 374 877 A2) feature fluorinated aryl and pyrrolo-pyridazine motifs, often targeting kinase inhibition or antimicrobial activity . While the target compound lacks such elaborate substituents, its aminomethyl and ester groups make it a versatile precursor for:

  • Prodrug development : Ester hydrolysis can yield carboxylic acid metabolites.
  • Biopolymer conjugation : The amine facilitates linkage to peptides or polymers.

Biological Activity

Methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological evaluations, and implications for therapeutic applications.

The synthesis of this compound typically involves the reaction of pyridazine derivatives with appropriate carboxylic acid derivatives. The resulting compound features a pyridazine ring, which is known for its diverse reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydrazinyl group in the compound can form covalent bonds with electrophilic centers in proteins, potentially inhibiting enzyme activity. This interaction is crucial for developing enzyme inhibitors that target specific pathways in disease processes.
  • Cell Cycle Modulation : Similar compounds have shown the ability to alter cell cycle progression, inducing apoptosis in cancer cell lines. For instance, related pyridazine derivatives have been reported to cause significant accumulation of cells in the G2/M phase, indicating a potential mechanism for anticancer activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines (e.g., T-47D and MDA-MB-231) demonstrated:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects, with IC50 values indicating potent inhibition of cell proliferation. For example, related pyridazine compounds showed IC50 values as low as 20.1 nM against CDK2, a key target in cancer therapy .
  • Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound resulted in increased populations of apoptotic cells, both in early and late stages. This suggests that this compound may trigger programmed cell death through multiple pathways .

Enzyme Targeting

In silico studies have proposed that this compound acts on specific enzymes like CDK2, which plays a critical role in cell cycle regulation. The binding interactions within the CDK2 active site suggest that this compound could serve as a lead compound for developing selective CDK inhibitors .

Comparative Biological Activity Table

CompoundIC50 (nM)Mechanism of ActionTarget Enzyme
Methyl 6-(aminomethyl)pyridazine-3-carboxylate HClTBDInduces apoptosis; inhibits cell cycleCDK2
Pyridazine derivative 11l20.1Induces apoptosis; cell cycle arrestCDK2
Pyridazine derivative 11m43.8Induces apoptosis; cell cycle arrestCDK2

Q & A

Q. What are the common synthetic routes for Methyl 6-(aminomethyl)pyridazine-3-carboxylate hydrochloride?

This compound is typically synthesized via multi-step reactions involving coupling reagents and intermediates. For example, similar pyridazine derivatives are synthesized using carbodiimide-based coupling agents (e.g., EDC) to activate carboxyl groups for amide bond formation . A patent application (EP 4 374 877 A2) outlines a stepwise approach: starting from substituted benzaldehydes and pyrrolidine derivatives, followed by iterative coupling and cyclization steps to generate the pyridazine core. Final carboxylate ester formation and aminomethylation are achieved under controlled conditions .

Q. Which analytical techniques are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are critical for purity assessment and structural confirmation. For instance, LCMS with electrospray ionization (ESI) is used to verify molecular ions (e.g., [M+H]+), while reverse-phase HPLC with trifluoroacetic acid (TFA) gradients ensures retention time consistency (e.g., 1.05–1.43 minutes under varying TFA conditions) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, is essential for confirming regiochemistry and functional group integrity .

Q. What solubility and stability considerations are critical for handling this compound?

The hydrochloride salt form enhances water solubility but may introduce hygroscopicity. Storage at -20°C under inert gas (e.g., argon) in airtight containers is recommended to prevent decomposition . Stability studies under acidic/basic conditions (e.g., using 4 M HCl in dioxane) are advised to assess susceptibility to hydrolysis, particularly for the ester and aminomethyl groups .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying conditions?

Yield optimization requires careful control of stoichiometry, temperature, and coupling agents. For example, in analogous syntheses, using a 1.2–1.5 molar excess of aminomethylating agents and maintaining temperatures below 0°C during exothermic steps (e.g., carbodiimide-mediated couplings) minimizes side reactions . Screening alternative coupling reagents (e.g., HATU vs. EDC) or solvents (DMF vs. THF) may improve efficiency, as demonstrated in peptide-like bond formations .

Q. What strategies address discrepancies in spectroscopic data during structural validation?

Conflicting NMR or LCMS data often arise from regioisomeric impurities or residual solvents. Comparative analysis with reference standards (e.g., from Enamine Ltd. building blocks) and 2D NMR techniques (e.g., COSY, HSQC) can resolve ambiguities in substitution patterns . For LCMS anomalies, high-resolution mass spectrometry (HRMS) or ion mobility spectroscopy can differentiate isobaric species .

Q. How is this compound applied in complex molecular systems, such as drug discovery?

The aminomethylpyridazine moiety serves as a versatile pharmacophore. For example, it can be conjugated to heterocyclic scaffolds (e.g., benzoxazinones) via amide bonds to develop antibacterial agents targeting bacterial enzymes . Its ester group allows further functionalization, such as hydrolysis to carboxylic acids for metal-chelating applications or coupling to biomolecules (e.g., antibodies) via NHS-activated intermediates .

Q. What methodologies mitigate stability issues during long-term storage?

Lyophilization of the hydrochloride salt improves shelf life by reducing hydrolytic degradation. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways, with HPLC monitoring for ester hydrolysis or aminomethyl oxidation . For hygroscopic batches, co-formulation with desiccants (e.g., molecular sieves) in primary packaging is recommended .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s biological activity?

Discrepancies may stem from assay conditions (e.g., serum protein interference) or impurity profiles. Reproducing assays with rigorously purified batches (≥98% HPLC purity) and including orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) can clarify results . Cross-referencing synthetic protocols (e.g., from patents vs. academic journals) ensures consistency in intermediate quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.